molecular formula C22H17F3N2O2 B5161304 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

Numéro de catalogue B5161304
Poids moléculaire: 398.4 g/mol
Clé InChI: PIGNSYZNAFHAAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers.

Mécanisme D'action

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide blocks the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, like all small molecule inhibitors, 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has some limitations, including the potential for drug resistance and the need for frequent dosing.

Orientations Futures

There are several future directions for the research and development of 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide. One area of focus is the optimization of the dosing regimen to maximize efficacy and minimize toxicity. Another area of interest is the combination of 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide with other targeted therapies or immune checkpoint inhibitors to enhance its anti-cancer activity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide in different types of cancers and patient populations.

Méthodes De Synthèse

The synthesis of 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form the acid chloride. This is then reacted with 3-(trifluoromethyl)aniline to form the corresponding amide. Finally, the amide is reacted with 3-aminobenzophenone to form 2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide.

Applications De Recherche Scientifique

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models.

Propriétés

IUPAC Name

2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2/c1-14-6-4-7-15(12-14)20(28)27-19-11-3-2-10-18(19)21(29)26-17-9-5-8-16(13-17)22(23,24)25/h2-13H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGNSYZNAFHAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.